molecular formula C6H8N4O B13597125 2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

2-Amino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol

Cat. No.: B13597125
M. Wt: 152.15 g/mol
InChI Key: KHPNYEPELRXVDI-UHFFFAOYSA-N
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Description

2-amino-1H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. It features a fused bicyclic structure, combining a pyrrole ring with a pyrimidine ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrrole derivatives with formamide or formic acid under acidic or basic conditions. Another approach includes the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the synthesis process. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-amino-1H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrrolopyrimidines, which can exhibit enhanced biological activities .

Scientific Research Applications

2-amino-1H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one involves its interaction with various molecular targets, such as enzymes and receptors. For example, it can inhibit cyclin-dependent kinases (CDKs) by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting cell cycle progression. This inhibition can lead to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one is unique due to its specific ring fusion and the presence of an amino group, which enhances its reactivity and potential for functionalization. This structural uniqueness contributes to its broad spectrum of biological activities and makes it a valuable scaffold in drug discovery and development .

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2-amino-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C6H8N4O/c7-6-9-4-2-8-1-3(4)5(11)10-6/h8H,1-2H2,(H3,7,9,10,11)

InChI Key

KHPNYEPELRXVDI-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)N=C(NC2=O)N

Origin of Product

United States

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